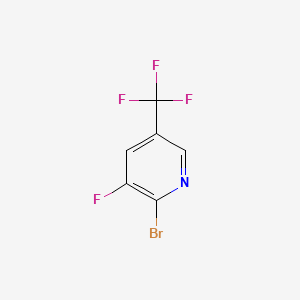

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-bromo-3-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVIECHQUYQOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575362 | |

| Record name | 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89402-29-9 | |

| Record name | 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89402-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine (CAS No. 89402-29-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research. The document details its physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the construction of complex bioactive molecules. Emphasis is placed on the strategic utility of its unique substitution pattern, which allows for selective functionalization through various cross-coupling reactions. This guide serves as a critical resource for scientists engaged in the design and synthesis of novel chemical entities.

Introduction: A Versatile Trifluoromethylpyridine Building Block

This compound, with the Chemical Abstracts Service (CAS) number 89402-29-9, is a halogenated pyridine derivative of significant interest in synthetic organic chemistry.[1][2][3] The strategic placement of a bromine atom, a fluorine atom, and a trifluoromethyl group on the pyridine ring imparts unique reactivity and physicochemical properties to the molecule. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5] This makes this compound a highly valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][3][6][7]

The presence of multiple reactive sites, specifically the bromo and fluoro substituents, allows for selective and sequential chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide range of aryl, heteroaryl, and amino moieties. This versatility has led to its use in the synthesis of a diverse array of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| CAS Number | 89402-29-9 | [1][2][3] |

| Molecular Formula | C₆H₂BrF₄N | [3] |

| Molecular Weight | 243.98 g/mol | |

| Appearance | Clear colorless to yellow liquid | [3] |

| Boiling Point | 88 °C | [8] |

| Density | 1.83 g/cm³ | [8] |

| Refractive Index | 1.4615-1.4665 @ 20°C | [3] |

| Solubility | Not miscible or difficult to mix with water. | [1] |

Synthesis of this compound

General Synthetic Approach: Electrophilic Bromination

A plausible and commonly employed method for the introduction of a bromine atom onto an activated pyridine ring is electrophilic bromination. The fluorine and trifluoromethyl groups are electron-withdrawing, which can influence the regioselectivity of the bromination.

Caption: General workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Adapted from similar transformations)

The following protocol is an illustrative example adapted from general procedures for the bromination of substituted pyridines and should be optimized for specific laboratory conditions.

Materials:

-

3-Fluoro-5-(trifluoromethyl)pyridine

-

N-Bromosuccinimide (NBS) or Liquid Bromine

-

Fuming Sulfuric Acid (Oleum) or Concentrated Sulfuric Acid

-

Dichloromethane or other suitable organic solvent

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

Procedure:

-

To a stirred solution of 3-fluoro-5-(trifluoromethyl)pyridine in concentrated sulfuric acid (or oleum) at 0 °C, slowly add N-bromosuccinimide or liquid bromine portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The reaction progress should be monitored by an appropriate technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford pure this compound.

Causality Behind Experimental Choices:

-

Sulfuric Acid/Oleum: The strong acidic medium is often necessary to activate the pyridine ring for electrophilic substitution and to protonate the ring nitrogen, influencing the regioselectivity.

-

NBS or Bromine: These are common and effective brominating agents for aromatic and heteroaromatic compounds.

-

Controlled Temperature: The initial low temperature during the addition of the brominating agent helps to control the exothermic reaction and prevent side reactions. Subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

-

Aqueous Work-up and Neutralization: This step is crucial to quench the reaction, remove the strong acid, and allow for the extraction of the organic product.

Applications in Drug Discovery and Agrochemical Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be readily coupled with a variety of boronic acids and their esters to introduce aryl and heteroaryl substituents.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

This reaction is fundamental in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in many biologically active compounds. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, another crucial transformation in the synthesis of pharmaceuticals. This compound can be reacted with a wide range of primary and secondary amines in the presence of a palladium catalyst and a suitable base to yield substituted aminopyridines. These products can be key intermediates in the synthesis of kinase inhibitors and other targeted therapies.

Application in the Synthesis of TRPA1 Inhibitors

The transient receptor potential ankyrin 1 (TRPA1) ion channel is a target for the development of novel analgesics for treating pain and respiratory diseases. Substituted trifluoromethylpyridines are key structural motifs in some TRPA1 inhibitors. While a direct synthesis of a marketed drug from this compound is not explicitly detailed in the searched literature, its analogous structures are used in the synthesis of TRPA1 modulators.[9] The bromo- and trifluoromethyl-substituted pyridine core allows for the systematic exploration of the chemical space around this important scaffold.

Safety and Handling

As with any halogenated and trifluoromethyl-containing organic compound, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on data for similar compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10] Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances. Keep the container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]

It is imperative to consult the most current Safety Data Sheet (SDS) for this specific compound before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern allows for selective functionalization, making it an important tool in the arsenal of medicinal and agrochemical chemists. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel and effective chemical entities.

References

- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl)

- 2-Bromo-3-Chloro-5-(Trifluoromethyl)

- US4480102A - 2,3-Difluoro-5-(trifluoromethyl)

- US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

-

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem. (URL: [Link])

-

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | C6H2BrF3N2O2 | CID 53486350 - PubChem. (URL: [Link])

-

Preparation of \trifluoromethyl\pyridines - European Patent Office - EP 0110690 A1. (URL: [Link])

- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google P

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google P

-

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. (URL: [Link])

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. (URL: [Link])

Sources

- 1. This compound | 89402-29-9 [chemicalbook.com]

- 2. 89402-29-9 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 3. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine CAS#: 75806-84-7 [m.chemicalbook.com]

- 9. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Introduction: A Versatile Building Block in Modern Chemistry

This compound, identified by its CAS Number 89402-29-9, is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal and agrochemical development.[1] The strategic arrangement of its substituents—a bromine atom, a fluorine atom, and a trifluoromethyl group on an electron-deficient pyridine ring—imparts a unique and versatile reactivity profile. This guide provides an in-depth analysis of its chemical properties, reactivity, and practical application in synthesis, offering field-proven insights for scientists and drug development professionals. The trifluoromethyl group, in particular, is a prized feature in modern drug discovery, known for enhancing crucial properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] The presence of both bromine and fluorine atoms offers orthogonal handles for selective chemical transformations, making this molecule a valuable scaffold for building complex molecular architectures.[4]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data provides a baseline for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 89402-29-9 | [1][5] |

| Molecular Formula | C₆H₂BrF₄N | [1] |

| Molecular Weight | 243.98 g/mol | [6] |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Assay | ≥96.0% - 97% | [1] |

| Refractive Index (@ 20°C) | 1.4615 - 1.4665 | [1] |

| IUPAC Name | This compound | [1] |

Structural Analysis and Electronic Effects: The Foundation of Reactivity

The reactivity of this compound is a direct consequence of the interplay between the electron-deficient pyridine core and its distinct substituents.

-

Pyridine Ring: As a heteroaromatic system, the nitrogen atom withdraws electron density from the ring, making it inherently electrophilic and susceptible to nucleophilic attack compared to benzene.

-

Trifluoromethyl Group (-CF₃) at C-5: This group is a powerful electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. It significantly lowers the electron density of the entire ring system, thereby enhancing its electrophilicity. This electronic modification is crucial for activating the ring towards certain transformations and often improves the pharmacokinetic profile of resulting drug candidates.[7]

-

Fluorine Atom (-F) at C-3: Fluorine exerts a strong inductive electron-withdrawing effect, further contributing to the electron-deficient nature of the pyridine ring.

-

Bromine Atom (-Br) at C-2: The C2-position on a pyridine ring is electronically activated. The bromine atom at this position serves as an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions. Its polarizable C-Br bond is the primary site for oxidative addition to a Pd(0) catalyst.

This specific arrangement of functional groups renders the C2-Br bond the most labile site for cross-coupling reactions, while the overall electron-poor nature of the ring system dictates its behavior in other transformations like nucleophilic aromatic substitution.

Caption: Electronic influences on the this compound core.

Key Chemical Transformations

The molecule's utility stems from its predictable reactivity in several cornerstone reactions of modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Br bond is the primary reaction site for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental connections in many pharmaceutical agents.[8]

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl structures by coupling the pyridine scaffold with various aryl or heteroaryl boronic acids.[9] The reaction is tolerant of a wide range of functional groups and typically proceeds in high yield under mild conditions.[10][11] The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency, especially with electron-deficient substrates.[12]

-

Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[13] This transformation is indispensable for synthesizing substituted aminopyridines, a common motif in bioactive molecules.[14] The reaction generally requires a palladium catalyst, a specialized phosphine ligand (e.g., biarylphosphines), and a strong base.[15][16]

Sources

- 1. H31993.03 [thermofisher.com]

- 2. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 89402-29-9 [chemicalbook.com]

- 6. 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a confluence of reactive and modulating substituents on an electron-deficient pyridine core, establishes it as a premier building block for the synthesis of complex molecular entities. The strategic placement of a bromine atom, a fluorine atom, and a trifluoromethyl group imparts a distinct reactivity profile, enabling its use in a wide array of chemical transformations. This guide provides a comprehensive analysis of the compound's molecular structure, physicochemical properties, and characteristic reactivity. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Physicochemical Properties and Identification

The foundational step in utilizing any chemical reagent is the unambiguous confirmation of its identity and a clear understanding of its physical properties. This compound is a liquid at room temperature, typically appearing as a clear, colorless to yellow substance.[1] Its identity is defined by a unique set of identifiers and properties, summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 89402-29-9 | [1][2] |

| Molecular Formula | C₆H₂BrF₄N | [1] |

| Molecular Weight | 243.98 g/mol | |

| Appearance | Clear colorless to yellow liquid | [1] |

| Typical Purity (GC) | ≥96.0% | [1] |

| Refractive Index | 1.4615-1.4665 @ 20°C | [1] |

| SMILES | FC1=C(Br)N=CC(=C1)C(F)(F)F | [1] |

| InChI Key | DNVIECHQUYQOOH-UHFFFAOYSA-N | [1] |

Detailed Molecular Structure Analysis

The utility of this compound stems directly from its molecular structure. The interplay between the pyridine ring and its three distinct substituents creates a molecule with highly predictable and exploitable reactivity.

The Pyridine Core and Substituent Effects

The central scaffold is a pyridine ring, which is isoelectronic with benzene but is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This effect is dramatically amplified by the substituents:

-

3-Fluoro Group: As the most electronegative element, the fluorine atom at the C3 position acts as a strong electron-withdrawing group via the inductive effect.

-

5-Trifluoromethyl Group: The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through both a strong inductive effect (-I) and hyperconjugation. Its presence significantly enhances the lipophilicity and metabolic stability of derivative compounds, a highly desirable feature in drug design.[3][4]

-

2-Bromo Group: The bromine atom at the C2 position serves primarily as a versatile synthetic handle. It is an excellent leaving group in nucleophilic aromatic substitution and, most importantly, is ideally positioned for a multitude of palladium-catalyzed cross-coupling reactions.

The cumulative effect of these groups renders the pyridine ring exceptionally electron-poor, which dictates its reactivity, favoring nucleophilic attack and facilitating reactions at the C2-bromine site.

Spectroscopic Characterization: A Self-Validating System

The definitive confirmation of the molecular structure relies on a combination of spectroscopic techniques. Each method provides a piece of the puzzle, and together they form a self-validating system that ensures the material's identity and purity. While raw spectra are specific to individual batches, the expected patterns are universal. Spectroscopic data for this compound, including ¹H NMR, IR, and MS, are available from chemical suppliers.[5]

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the protons at the C4 and C6 positions. These signals would appear as complex multiplets (e.g., doublet of doublets) due to coupling with each other and with the C3-fluorine atom.

-

¹⁹F NMR: The fluorine NMR spectrum provides two clear signals: one for the single fluorine atom at C3 and another for the three equivalent fluorine atoms of the -CF₃ group at C5, each with a characteristic chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the pyridine ring carbons. The signals for C2, C3, and C5 will be directly influenced by the attached halogens, showing characteristic shifts and C-F coupling constants.

-

Mass Spectrometry (MS): The mass spectrum will show a distinctive molecular ion peak (M⁺) and a corresponding M+2 peak of nearly equal intensity, which is the classic isotopic signature of a molecule containing a single bromine atom.

Caption: A plausible retrosynthetic pathway for the target molecule.

Key Reaction Chemistries: The C2-Bromo Handle

The primary value of this molecule in synthetic chemistry lies in the reactivity of the C-Br bond. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of carbon and heteroatom substituents.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative reaction to form a new C-C bond at the C2 position, a cornerstone of modern drug discovery.

Objective: To couple this compound with a generic boronic acid (R-B(OH)₂).

Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), followed by an inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). The base is crucial for activating the boronic acid in the catalytic cycle.

-

Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 2-substituted-3-fluoro-5-(trifluoromethyl)pyridine.

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Applications in Drug Discovery

The trifluoromethyl group is a well-established "bioisostere" for other chemical groups and is present in numerous FDA-approved drugs. [6]Its inclusion can enhance a molecule's:

-

Metabolic Stability: The C-F bond is strong and resistant to enzymatic cleavage by cytochrome P450 enzymes, prolonging the drug's half-life.

-

Lipophilicity: Increased lipophilicity can improve cell membrane permeability and transport to the target site. [3]* Binding Affinity: The electronegativity of the fluorine atoms can lead to more favorable interactions with protein targets.

Therefore, this compound serves as an invaluable precursor, allowing medicinal chemists to efficiently install the 3-fluoro-5-(trifluoromethyl)pyridinyl moiety into lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles. [1][2]

Safety and Handling

As with all halogenated and reactive organic compounds, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound should always be consulted, related compounds are classified as hazardous. [7][8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [8]* First Aid: In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure. [7]

Conclusion

This compound is a sophisticated chemical intermediate whose value is derived from the precise arrangement of its functional groups. The electron-poor pyridine core, modified by electron-withdrawing fluorine and trifluoromethyl groups, and armed with a versatile bromine handle, provides a powerful platform for synthetic innovation. For researchers in drug discovery and development, this compound offers a reliable and efficient means to access novel chemical space and to imbue target molecules with the advantageous properties associated with fluorinated heterocycles.

References

-

PubChem. 2-Bromo-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

Angene. 2-Bromo-3-Chloro-5-(Trifluoromethyl)Pyridine: A Key Organic Synthesis Intermediate. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

Digital Journal. 5-Bromo-2-(Trifluoromethyl)Pyridine Market Expansion: Growth Outlook 2025-2033. [Link]

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Journal of the American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]

Sources

- 1. H31993.03 [thermofisher.com]

- 2. This compound | 89402-29-9 [chemicalbook.com]

- 3. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]

- 4. marketreportanalytics.com [marketreportanalytics.com]

- 5. This compound(89402-29-9) 1H NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research. The document elucidates its chemical properties, details established and potential synthetic routes, and explores its reactivity in pivotal cross-coupling and nucleophilic substitution reactions. Furthermore, it highlights the compound's strategic importance in the development of novel therapeutics and crop protection agents, offering field-proven insights for its effective utilization in research and development.

Introduction: A Versatile Fluorinated Pyridine Building Block

This compound, with the confirmed IUPAC name This compound , is a halogenated and trifluoromethylated pyridine derivative of significant interest in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a modulating fluorine atom, and an electron-withdrawing trifluoromethyl group, imbues it with a distinct reactivity profile that is highly sought after in the design of complex molecular architectures.

The trifluoromethyl group is a bioisostere for various functionalities and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The strategic placement of the bromine and fluorine atoms on the pyridine ring provides orthogonal handles for sequential and site-selective functionalization, making this compound a versatile scaffold for library synthesis and lead optimization in drug discovery and agrochemical development programs.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 89402-29-9 | [3] |

| Molecular Formula | C₆H₂BrF₄N | [3] |

| Molecular Weight | 243.98 g/mol | |

| Appearance | Clear colorless to yellow liquid | [3] |

| Assay (GC) | ≥96.0% | [3] |

| Refractive Index (@ 20°C) | 1.4615-1.4665 | [3] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show two distinct aromatic proton signals. ¹⁹F NMR will display signals for the trifluoromethyl group and the fluorine atom on the pyridine ring, with characteristic couplings.

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy : Reveals the presence of characteristic functional groups and the aromatic pyridine ring.

Researchers can access spectral data for this compound from commercial suppliers or through dedicated analytical services.[4]

Synthesis of this compound

The synthesis of highly substituted pyridines, particularly those bearing multiple fluorine atoms, often requires specialized strategies. While a specific peer-reviewed protocol for the synthesis of this compound is not prominently available, its synthesis can be conceptualized through established methodologies for the preparation of fluorinated and trifluoromethylated pyridines.[1][2]

Two primary retrosynthetic approaches can be considered:

-

Halogen Exchange and Functional Group Interconversion: This is a common and often industrially viable method.[1][2] A potential precursor could be a suitably substituted pyridine ring where the bromine and fluorine atoms are introduced in a stepwise manner. For instance, a multi-step sequence could involve the synthesis of a trifluoromethylpyridine core, followed by regioselective halogenation. A plausible, though not explicitly documented for this specific molecule, route could involve a Sandmeyer-type reaction from an aminopyridine precursor.

-

Pyridine Ring Formation: This approach involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. This method offers the advantage of installing the desired substitution pattern from the outset.

A patent for a related compound, 2,3-difluoro-5-(trifluoromethyl)pyridine, describes its preparation by fluorinating 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.[5] This suggests that halogen exchange reactions are a feasible strategy for synthesizing such compounds.

Conceptual Synthetic Workflow

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. This compound, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 4. This compound(89402-29-9) 1H NMR [m.chemicalbook.com]

- 5. US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on the pyridine ring, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for selective chemical transformations, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and applications in the pharmaceutical industry.

Physicochemical Properties

This compound (CAS RN: 89402-29-9) is a clear, colorless to yellow liquid at room temperature.[1] Its key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂BrF₄N | [1][2] |

| Molecular Weight | 243.99 g/mol | [2][3] |

| Boiling Point | 187.9 °C at 760 mmHg | [3][4] |

| Density | 1.786 g/cm³ | [4] |

| Refractive Index | 1.4615-1.4665 at 20 °C | [1][5] |

| Form | Liquid | [1][4] |

| Solubility | Not miscible or difficult to mix with water. | [2] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will be informative, with separate signals for the fluorine atom on the pyridine ring and the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Synthesis

The synthesis of this compound can be achieved through multi-step synthetic routes, often involving the construction of the substituted pyridine ring followed by halogenation. While a specific, detailed protocol for this exact isomer is not widely published, a general approach can be inferred from the synthesis of related compounds. One plausible route involves the preparation of a suitably substituted aminopyridine, followed by a Sandmeyer-type reaction to introduce the bromine atom.

A general synthetic workflow is depicted below:

Figure 1. A generalized synthetic pathway for this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its distinct functional groups, making it a versatile intermediate in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing trifluoromethyl and fluorine groups, makes the molecule susceptible to nucleophilic aromatic substitution. The fluorine atom at the 3-position is particularly activated for displacement by various nucleophiles.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

To a solution of this compound in a suitable aprotic polar solvent (e.g., DMF, DMSO), add the desired nucleophile (e.g., an amine, alcohol, or thiol) and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Heat the reaction mixture to an appropriate temperature (typically ranging from 80 to 150 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired substituted pyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.

Figure 2. Schematic of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound, the corresponding boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₃PO₄).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the biaryl product.

The trifluoromethyl group in the final compounds often enhances metabolic stability, lipophilicity, and binding affinity to biological targets, making this building block particularly attractive for the development of new therapeutics.[6][7]

Safety and Handling

This compound is considered harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of reactive sites allows for selective functionalization through various chemical transformations. The insights and protocols provided in this guide are intended to assist researchers in leveraging the potential of this compound in their drug discovery and development endeavors.

References

-

Fujimoto, H., & Umetsu, N. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

Sources

- 1. 2-Bromo-5-(trifluoromethyl)pyridine | 50488-42-1 [chemicalbook.com]

- 2. This compound | 89402-29-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key building block in modern medicinal and agrochemical research. The strategic arrangement of its functional groups—a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and a trifluoromethyl group for enhancing metabolic stability and lipophilicity—makes it a highly valuable intermediate.[1][2][3] This document delves into the underlying chemical principles, offers detailed, field-proven experimental protocols, and presents a critical analysis of the synthetic choices involved in its preparation. It is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically rigorous resource.

Introduction: The Strategic Importance of this compound

The prevalence of fluorinated compounds in the pharmaceutical and agrochemical industries has grown exponentially over the past few decades.[2][4] The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, can profoundly influence a molecule's physicochemical and biological properties.[3] The trifluoromethyl group, in particular, is known to enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups, often leading to improved potency and pharmacokinetic profiles.[1]

This compound (CAS 89402-29-9) is a pyridine derivative that embodies the principles of modern molecular design. Its structure offers multiple points for diversification:

-

The Bromine at C2: Serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.

-

The Fluorine at C3: As a strongly electron-withdrawing group, it modulates the electronics of the pyridine ring, influencing its reactivity and the pKa of the ring nitrogen.

-

The Trifluoromethyl Group at C5: Provides the aforementioned benefits of metabolic stability and lipophilicity, making it a staple in the design of bioactive compounds.

This unique combination makes the target molecule a critical intermediate for constructing complex molecular architectures for novel therapeutic agents and advanced crop protection products.[1][5]

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach to this compound reveals several potential synthetic strategies. The primary disconnections focus on the sequential introduction of the halogen substituents onto a pre-formed 5-(trifluoromethyl)pyridine core.

Figure 1: Retrosynthetic analysis of the target molecule.

The most robust and widely applicable strategy involves the late-stage introduction of the bromine atom via a Sandmeyer-type reaction. This approach leverages the well-established chemistry of diazonium salts derived from a 2-aminopyridine precursor. This pathway offers excellent regiochemical control, as the positions of the fluorine and trifluoromethyl groups direct the final bromination to the desired C2 position.

Primary Synthesis Pathway: From 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine

This pathway is arguably the most efficient and reliable method for preparing the title compound. It relies on the diazotization of 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine, followed by a copper-mediated bromination.

Figure 2: Forward synthesis via the Sandmeyer reaction.

Rationale Behind Experimental Choices

-

Starting Material: 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine is a specialized intermediate. Its synthesis often begins with a commercially available trifluoromethylpyridine derivative, followed by nitration, reduction, and potentially fluorination, depending on the initial precursor.[6][7]

-

Diazotization: The conversion of the 2-amino group to a diazonium salt is a classic and highly effective transformation. The reaction is conducted at low temperatures (0–5 °C) using sodium nitrite (NaNO₂) in a strong acidic medium like hydrobromic acid (HBr). The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate. Using HBr as the acid source conveniently provides the bromide counter-ion for the subsequent step.

-

Sandmeyer Reaction: The introduction of the bromine atom is achieved by reacting the in situ generated diazonium salt with a copper(I) bromide (CuBr) catalyst. The copper(I) species facilitates the displacement of the diazonium group (N₂) with a bromide ion. This reaction is highly efficient and regioselective for replacing the diazonium salt.

Detailed Experimental Protocol

WARNING: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine (1.0 eq).

-

Add a 48% aqueous solution of hydrobromic acid (HBr, ~4.0 eq).

-

Cool the resulting slurry to 0 °C in an ice-salt bath.

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the mixture for an additional 30-45 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a change in color and consistency.

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr, 1.2 eq) in a minimal amount of 48% HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr mixture. This addition is often exothermic and may be accompanied by vigorous gas evolution (N₂). Control the rate of addition to maintain the reaction temperature below 40-50 °C initially.

-

Once the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain for 1-2 hours, or until gas evolution ceases and TLC/LC-MS analysis indicates the consumption of the diazonium intermediate.

-

Cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by quenching the mixture with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize excess acid), water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a clear liquid.[8]

Quantitative Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine | Precursor with correctly positioned F, CF₃, and NH₂ groups. |

| Reagents (Diazotization) | NaNO₂, 48% HBr | Standard conditions for forming diazonium salts from anilines. |

| Reagent (Bromination) | Copper(I) Bromide (CuBr) | Catalyst of choice for the Sandmeyer reaction to install bromine.[9] |

| Temperature (Diazotization) | 0–5 °C | Prevents decomposition of the unstable diazonium intermediate. |

| Temperature (Bromination) | 60–70 °C | Provides thermal energy to drive the displacement of N₂. |

| Typical Yield | 65–85% | Reflects the efficiency of the Sandmeyer reaction for this substrate class. |

| Purification Method | Vacuum Distillation / Chromatography | Effective for separating the liquid product from non-volatile impurities. |

Alternative Synthetic Strategies

While the Sandmeyer approach is highly effective, other pathways exist and may be advantageous depending on the availability of starting materials.

Direct Bromination of 3-Fluoro-5-(trifluoromethyl)pyridine

It is theoretically possible to perform a direct electrophilic bromination on 3-Fluoro-5-(trifluoromethyl)pyridine.

-

Mechanism: The pyridine ring is electron-deficient due to the effects of the ring nitrogen, the C3-fluoro, and the C5-trifluoromethyl groups. This deactivation makes electrophilic aromatic substitution challenging. However, the directing effects of the substituents would favor substitution at the C2, C4, or C6 positions. Precise control of regioselectivity to favor the C2 position over others can be difficult and may lead to mixtures of isomers, complicating purification.

-

Conditions: Such reactions would likely require harsh conditions, such as using oleum as a solvent and a potent brominating agent like Br₂ or N-Bromosuccinimide (NBS) at elevated temperatures.[10] This approach is generally less favored due to lower yields and poor selectivity compared to the Sandmeyer route.

Halogen Exchange (Halex) Reactions

Another strategy involves starting with a di-halogenated precursor, such as 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine, and performing a selective halogen exchange (Halex) reaction to introduce the fluorine atom.

-

Mechanism: Nucleophilic aromatic substitution (SNAᵣ) can be used to replace a chlorine atom with fluorine using a fluoride source like KF or CsF. The success of this route depends on the differential reactivity of the C-Cl versus the C-Br bond, which can be challenging to control selectively. Often, the C-Cl bond at an activated position is more labile.

-

Precursors: The synthesis of chlorinated trifluoromethylpyridines often starts from 3-picoline, which undergoes high-temperature chlorination and fluorination steps.[5][11][12] This route is more common in industrial-scale synthesis where the precursors are readily available.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a multi-step sequence culminating in a Sandmeyer reaction. This pathway, starting from a 2-aminopyridine precursor, provides excellent control over regiochemistry, leading to high purity of the desired product. The rationale for each step is grounded in fundamental principles of organic chemistry, from the low-temperature stabilization of diazonium salts to the copper-catalyzed displacement of the dinitrogen group. Understanding these core principles allows researchers to troubleshoot and optimize the synthesis for their specific applications in the development of next-generation pharmaceuticals and agrochemicals.

References

- Vertex AI Search. (2024). Synthesis of 2-bromo-5-nitro-3-(trifluoromethyl)pyridine.

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

- Company Website. (n.d.). 2-Bromo-3-Chloro-5-(Trifluoromethyl)

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

- ACS Publications. (2021).

- Hangzhou Keying Chem Co., Ltd. (n.d.). This compound.

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.

- BLDpharm. (n.d.). 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine.

- Acros Pharmatech. (n.d.). 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine.

- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

precisionFDA. (n.d.). 2-AMINO-3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. H31993.03 [thermofisher.com]

- 9. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 10. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 11. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 12. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

A Technical Guide to the Reactivity and Synthetic Utility of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Abstract: 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom at the activated C2 position, a fluorine atom at C3, and a potent electron-withdrawing trifluoromethyl group at C5—endows it with a versatile and predictable reactivity profile. This guide provides an in-depth analysis of its core reactivity, focusing on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and metal-halogen exchange. By elucidating the electronic effects of the substituents and their influence on reaction regioselectivity, this document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage this scaffold in complex molecular synthesis.

Introduction: Structural and Electronic Landscape

This compound (CAS No. 89402-29-9) is a pivotal intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its utility stems from the strategic placement of three key functional groups on an electron-deficient pyridine core. Understanding the electronic interplay of these groups is fundamental to predicting and controlling its chemical behavior.

-

Pyridine Ring: The inherent electron deficiency of the pyridine ring, caused by the electronegative nitrogen atom, predisposes it to nucleophilic attack.

-

Trifluoromethyl Group (-CF₃) at C5: This group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence at the C5 position significantly depletes electron density from the aromatic system, thereby activating the ring for nucleophilic aromatic substitution.[3]

-

Bromine Atom (-Br) at C2: Located ortho to the ring nitrogen, the C-Br bond is highly activated. It serves as an excellent leaving group in SNAr reactions and is the primary site for transformative palladium-catalyzed cross-coupling reactions and metal-halogen exchange.[4]

-

Fluorine Atom (-F) at C3: While fluorine is a highly electronegative atom that contributes to the overall electron-deficient nature of the ring, its role as a leaving group in SNAr reactions is complex and context-dependent, especially when compared to the highly activated C2-bromo position.

This combination of features makes the molecule a versatile "hub" for a variety of chemical transformations, allowing for the selective introduction of new functional groups at specific positions.

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring highly susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

Regioselectivity: C2-Br vs. C3-F Displacement

A key consideration is the regioselectivity of nucleophilic attack. The molecule presents two potential leaving groups: bromide at C2 and fluoride at C3.

-

Leaving Group Ability: In SNAr, the typical leaving group aptitude follows the trend F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and makes the carbon atom more electrophilic.[5]

-

Positional Activation: Attack at the C2 and C4 positions (ortho and para to the nitrogen) is electronically favored because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[5][6]

In the case of this compound, these two factors are in opposition. While fluorine is intrinsically a better leaving group, the C2 position is more electronically activated for nucleophilic attack than the C3 position. Therefore, for most nucleophiles, substitution is expected to occur preferentially at the C2 position , displacing the bromide. This is the common pathway for nucleophiles such as alkoxides, thiolates, and amines.

Caption: SNAr mechanism via a stabilized Meisenheimer complex.

Experimental Protocol: O-Arylation with Sodium Methoxide

-

To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add sodium methoxide (1.5 eq).

-

Stir the reaction mixture at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 2-4 hours), cool the mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) to yield 2-methoxy-3-fluoro-5-(trifluoromethyl)pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Br bond is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are cornerstones of modern synthetic chemistry due to their broad functional group tolerance and reliability.[7][8]

Caption: Generalized catalytic cycle for Pd-cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling the bromopyridine with an organoboron reagent.[8][9]

| Parameter | Recommendation | Notes |

| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ can be used directly. Pd(OAc)₂ requires a phosphine ligand. |

| Ligand (if needed) | SPhos, XPhos, P(t-Bu)₃ (2-5 mol%) | Bulky, electron-rich phosphine ligands are often effective. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq) | The base is crucial for activating the boronic acid.[10] |

| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene, DMF | A mixed aqueous system often accelerates the reaction. |

| Temperature | 80-110 °C | Reaction temperature depends on the reactivity of the coupling partners. |

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Evacuate and backfill the vessel with nitrogen or argon three times.

-

Add degassed 1,4-dioxane and water (4:1 mixture, 0.1 M).

-

Heat the mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash chromatography to yield 3-fluoro-2-phenyl-5-(trifluoromethyl)pyridine.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction enables the synthesis of arylamines, which are prevalent in pharmaceuticals.[7] The choice of ligand is critical for achieving high yields, especially with challenging substrates.[11][12]

| Parameter | Recommendation | Notes |

| Palladium Precatalyst | [Pd(tBu-XPhos)G3] or similar (1-2 mol%) | Precatalysts are often more air-stable and efficient. |

| Ligand | XPhos, RuPhos, tBu-XPhos | The ligand is typically included in the precatalyst.[11] |

| Base | NaOtBu, LiHMDS, K₂CO₃ (1.5-2.0 eq) | Strong, non-nucleophilic bases are required for amine deprotonation. |

| Solvent | Toluene, 1,4-Dioxane (anhydrous) | Anhydrous and degassed solvents are essential for catalyst stability. |

| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive amines. |

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

To an oven-dried reaction tube, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), sodium tert-butoxide (1.5 eq), and this compound (1.0 eq).

-

Seal the tube, then evacuate and backfill with nitrogen.

-

Add anhydrous, degassed toluene (0.2 M) followed by morpholine (1.2 eq) via syringe.

-

Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to afford the aminated product.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling provides a direct route to aryl alkynes by reacting the bromopyridine with a terminal alkyne, using a dual palladium and copper catalytic system.[13][14]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

To a degassed solution of this compound (1.0 eq) in a mixture of THF and triethylamine (Et₃N) (2:1, 0.1 M), add Pd(PPh₃)₄ (0.05 eq) and copper(I) iodide (CuI, 0.1 eq).[13]

-

Degas the mixture again for 5 minutes.

-

Add phenylacetylene (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 16 hours or until completion.

-

Filter the reaction mixture through celite and concentrate the filtrate.

-

Purify the crude product via column chromatography to obtain 3-fluoro-2-(phenylethynyl)-5-(trifluoromethyl)pyridine.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting the C-Br bond into a C-metal bond, generating a potent nucleophilic pyridyl species.[15] This reaction is typically performed at low temperatures using organolithium reagents to prevent side reactions.[16] The resulting organometallic intermediate can be trapped with a variety of electrophiles.

Caption: Workflow for metal-halogen exchange and electrophilic quench.

Experimental Protocol: Lithiation and Quench with Benzaldehyde

-

Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the solution at -78 °C for 30 minutes to ensure complete exchange.

-

Add a solution of benzaldehyde (1.2 eq) in anhydrous THF dropwise.

-

After stirring for 1 hour at -78 °C, allow the reaction to warm slowly to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over sodium sulfate, and concentrate.

-

Purify the resulting alcohol by column chromatography.

Summary and Outlook

The reactivity of this compound is dominated by the chemistry of its C2-bromo substituent, which serves as a versatile linchpin for a host of high-value synthetic transformations. The strong electron-withdrawing trifluoromethyl group activates the pyridine ring, facilitating both nucleophilic substitution and oxidative addition in cross-coupling cycles.

Caption: Reactivity hub of this compound.

By understanding the principles outlined in this guide—nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and metal-halogen exchange—researchers can effectively utilize this powerful building block to construct complex molecular architectures for applications ranging from drug discovery to advanced materials.

References

-

Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton ePrints. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Smith, M., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. Retrieved from [Link]

-

Chegg.com. (2022). Solved Suzuki - coupling 1. 2-bromo 5-(trifluoromethyl). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved from [Link]

-

NIH. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Hindawi. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

-

MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]

-

RSC Publishing. (n.d.). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Retrieved from [Link]

-

TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]

Sources

- 1. This compound, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 2. This compound | 89402-29-9 [chemicalbook.com]

- 3. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 16. joss.tcnj.edu [joss.tcnj.edu]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

From the Senior Application Scientist's Desk: As researchers and drug development professionals, we frequently handle novel chemical entities where comprehensive safety data is still under development. 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine (CAS No. 89402-29-9) is one such specialized heterocyclic building block. Its value in synthetic chemistry is significant, but its safe handling requires a proactive and informed approach.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded framework for risk assessment and management. Due to the limited specific data for this exact compound, our analysis is critically informed by the documented hazards of structurally similar analogs, such as 2-Bromo-5-(trifluoromethyl)pyridine and 2-Bromo-3-(trifluoromethyl)pyridine. This analog-based approach is a cornerstone of chemical safety, allowing us to anticipate and mitigate risks effectively.

Section 1: Compound Identification and Profile

-

Molecular Weight: 243.98 g/mol [3]

-

Structure:

This compound belongs to a class of halogenated and fluorinated pyridines, which are highly valued in medicinal chemistry and agrochemical synthesis for their unique electronic properties and metabolic stability.[5] However, the very features that make them synthetically useful—multiple reactive sites and the presence of fluorine—also necessitate stringent safety protocols.[6][7]

Section 2: Synthesized Hazard Assessment and GHS Classification

Based on data from close structural analogs, this compound should be treated as a substance with significant acute and chronic hazards.[8][9][10] The primary risks are associated with its high acute oral toxicity, irritant properties, and potential for respiratory damage.

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement | Source (Analog Data) |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed | [8][9][10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8][9][10][11] |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage / Causes serious eye irritation | [8][9][10][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [8][9][10] |

| Flammability (potential) | Category 2 | H228: Flammable solid (if applicable) | [10][12] |

Signal Word: Danger [8][9][10]

Hazard Pictograms:

Visualized Hazard Profile

This diagram illustrates the core hazards associated with this class of compounds, emphasizing the need for multi-faceted protection.

Caption: Core GHS hazards derived from analog data.

Section 3: Core Safety Principles & Risk Mitigation

Handling halogenated pyridines demands a foundational respect for their reactivity and toxicity. The causality behind our safety protocols is based on three pillars: preventing exposure, ensuring rapid response, and maintaining a controlled environment.

-

Preventing Exposure (The Primary Goal): The trifluoromethyl group can enhance the compound's lipophilicity and membrane permeability, while the bromo- and fluoro- substituents create a reactive aromatic system. The primary directive is to prevent this compound from entering the body via any route. All protocols are designed around this principle.

-

Engineering Controls as the First Line of Defense: Personal Protective Equipment (PPE) is the last line of defense. The primary method for exposure control must be engineering solutions. All work must be conducted in a certified chemical fume hood to manage harmful vapors and potential dusts.[13][14] Ventilation rates should be matched to the scale of the work.

-

Self-Validating Protocols: Every procedure must be treated as a closed system. For example, the "Handling" protocol does not end when the compound is in the reaction vessel; it ends when the contaminated gloves are properly removed and disposed of, and the work area is decontaminated. This ensures no residual hazard remains.

Section 4: Standard Operating Procedures (SOPs)